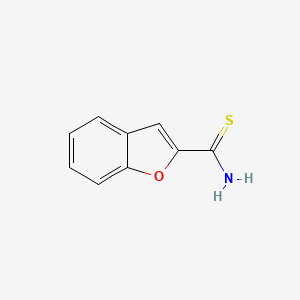

1-Benzofuran-2-carbothioamide

Descripción general

Descripción

1-Benzofuran-2-carbothioamide is a heterocyclic organic compound that features a benzofuran ring fused with a carbothioamide group

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzofuran-2-carbothioamide typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminobenzofuran with carbon disulfide in the presence of a base, followed by acidification to yield the desired product. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Optimization of reaction parameters, such as solvent choice and reaction time, is crucial for industrial applications.

Análisis De Reacciones Químicas

Types of Reactions: 1-Benzofuran-2-carbothioamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones under specific conditions.

Reduction: Reduction reactions can convert the carbothioamide group to corresponding amines or other derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzofuran ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzofuran ring.

Aplicaciones Científicas De Investigación

Anticancer Activity

Recent studies have highlighted the potential of benzofuran derivatives, including 1-benzofuran-2-carbothioamide, as effective anticancer agents.

- Mechanism of Action : These compounds have been shown to inhibit critical pathways involved in cancer cell proliferation, particularly targeting the PI3K and VEGFR-2 pathways. For instance, a study demonstrated that certain benzofuran derivatives exhibited significant inhibitory activity against hepatocellular carcinoma (HePG2) and prostate cancer (PC3) cell lines with IC50 values ranging from 11-17 µM .

Table 1: Anticancer Activity of Benzofuran Derivatives

| Compound | Cancer Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|---|

| Compound 8 | HePG2 | 11-17 | PI3K and VEGFR-2 inhibition |

| Compound II | MCF-7 | 4.17-8.87 | Cytotoxicity via apoptosis |

| Compound III | Hela | Not specified | Dual inhibition of kinases |

Neuroprotective Effects

This compound derivatives have also been investigated for their neuroprotective properties, particularly in the context of Alzheimer's disease.

- Aβ42 Aggregation Modulation : Recent research indicates that specific benzofuran derivatives can inhibit or promote Aβ42 aggregation, a key factor in Alzheimer's pathology. For example, compounds were found to significantly reduce Aβ42 fibrillogenesis by up to 54% .

Table 2: Neuroprotective Effects of Benzofuran Derivatives

| Compound | Aβ42 Aggregation Inhibition (%) | Neuroprotection Assay |

|---|---|---|

| Compound 4a | 54% | HT22 cell viability |

| Compound 5b | Significant inhibition | Protection against cytotoxicity |

Immunomodulatory Properties

In addition to anticancer and neuroprotective activities, benzofuran derivatives have shown promise as immunomodulatory agents.

- Chemotaxis Inhibition : Certain derivatives have been identified as capable of inhibiting CCL20-induced chemotaxis in human peripheral blood mononuclear cells (PBMCs), suggesting potential applications in inflammatory diseases .

Table 3: Immunomodulatory Activity of Benzofuran Derivatives

| Compound | Chemotaxis Inhibition (%) | Target Cells |

|---|---|---|

| C4 Derivative | Not specified | Human PBMCs |

| C5 Derivative | Not specified | Human PBMCs |

Synthesis and Pharmacological Studies

The synthesis of this compound and its derivatives involves various methods that yield high purity and yield, making them suitable for further pharmacological studies.

Mecanismo De Acción

The mechanism by which 1-Benzofuran-2-carbothioamide exerts its effects involves interactions with specific molecular targets and pathways. For instance, its antimicrobial activity may result from disrupting bacterial cell membranes or inhibiting key enzymes. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparación Con Compuestos Similares

Benzofuran: A simpler structure without the carbothioamide group, used in various chemical and pharmaceutical applications.

Benzothiophene: Similar to benzofuran but with a sulfur atom in place of the oxygen atom, exhibiting different chemical properties and applications.

Thioamides: Compounds containing the carbothioamide group but lacking the benzofuran ring, used in different contexts.

Uniqueness: 1-Benzofuran-2-carbothioamide is unique due to the combination of the benzofuran ring and the carbothioamide group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Conclusion

This compound is a compound of significant interest due to its unique structure and diverse applications

Actividad Biológica

1-Benzofuran-2-carbothioamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a benzofuran moiety, which is known for its versatile pharmacological properties. The presence of the carbothioamide functional group enhances its reactivity and interaction with biological targets.

Antitumor Activity

Several studies have highlighted the anticancer properties of benzofuran derivatives, including this compound. For instance:

- Mechanism of Action : Research indicates that benzofuran derivatives can induce apoptosis in cancer cells via the regulation of key apoptotic pathways, such as the Bax/Bcl-2 pathway and caspase activation .

- Cell Lines Tested : In vitro studies have demonstrated significant cytotoxic effects against various cancer cell lines, including HepG2 (liver cancer), HeLa (cervical cancer), and MCF-7 (breast cancer) .

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | HepG2 | 9.73 | Apoptosis induction |

| This compound | HeLa | 7.94 | Cell cycle arrest in G1/S phase |

Neuroprotective Effects

The compound has also been evaluated for its neuroprotective properties :

- Amyloid-Beta Modulation : Studies have shown that benzofuran derivatives can modulate amyloid-beta aggregation, which is crucial in Alzheimer's disease pathology. Specifically, certain derivatives have been found to inhibit Aβ42 aggregation, thereby protecting neuronal cells from cytotoxic effects associated with amyloid fibrils .

Antimicrobial Activity

Benzofuran derivatives exhibit antimicrobial properties , making them potential candidates for developing new antibiotics:

- Mechanisms : The antibacterial activity is attributed to their ability to disrupt bacterial cell membranes and inhibit essential enzymes .

- Tested Strains : Various strains, including Gram-positive and Gram-negative bacteria, have been used to evaluate the efficacy of these compounds.

Case Studies

- Cytotoxicity Assays : A study assessed the cytotoxic effects of this compound on different cancer cell lines. The results indicated that treatment with this compound led to a significant increase in pre-G1 phase cells, suggesting effective apoptosis induction.

- In Vivo Models : Animal models have been employed to further investigate the antitumor efficacy of benzofuran derivatives. Results indicated a reduction in tumor size and improved survival rates among treated groups compared to controls.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications:

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for synthesizing 1-Benzofuran-2-carbothioamide in academic laboratories?

- Methodological Answer : A common approach involves thionation of the corresponding amide or carbonyl precursor. For example, benzofuran-2-carboxamide can be treated with Lawesson’s reagent (LR) or phosphorus pentasulfide (P₄S₁₀) under reflux in anhydrous toluene or xylene to introduce the thioamide group . Reaction conditions (temperature, solvent, stoichiometry) must be optimized to avoid over-thionation or side reactions. Characterization via TLC and HPLC ensures intermediate purity.

Q. How should researchers characterize the structural and purity profile of this compound?

- Methodological Answer : Use a combination of spectroscopic techniques:

- NMR : ¹H/¹³C NMR to confirm the benzofuran backbone and thioamide moiety (δ ~12 ppm for NH in DMSO-d₆) .

- FT-IR : Detect C=S stretching vibrations (~1200–1250 cm⁻¹) .

- Mass Spectrometry : High-resolution MS (HRMS) for molecular ion validation .

- HPLC-PDA : Purity assessment (>95%) with C18 columns and acetonitrile/water gradients .

Q. What in vitro assays are suitable for preliminary evaluation of this compound’s bioactivity?

- Methodological Answer :

- Antimicrobial Activity : Broth microdilution assays (CLSI guidelines) against Gram-positive/negative bacteria and fungi .

- Anticancer Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .

- Enzyme Inhibition : Fluorescence-based assays (e.g., COX-2, α-glucosidase) to assess mechanistic targets .

Advanced Research Questions

Q. How should researchers address discrepancies in reported biological activities of this compound derivatives?

- Methodological Answer :

- Replicate Studies : Verify compound purity (via HPLC, elemental analysis) and assay conditions (pH, temperature, cell passage number) .

- Structural Confirmation : Re-examine stereochemistry or tautomeric forms (e.g., thione-thiol equilibrium) using X-ray crystallography or DFT calculations .

- Data Meta-Analysis : Compare results across multiple models (e.g., cell lines vs. primary cells) to identify context-dependent effects .

Q. What strategies optimize the reaction yield of this compound under varying catalytic conditions?

- Methodological Answer :

- Design of Experiments (DoE) : Systematically vary parameters (catalyst loading, solvent polarity, reaction time) to identify optimal conditions .

- Catalyst Screening : Test alternatives to LR, such as Woollins’ reagent or microwave-assisted thionation for faster kinetics .

- Workup Optimization : Use aqueous NaHCO₃ to quench excess reagent and minimize byproduct formation .

Q. What computational approaches predict the interaction mechanisms of this compound with biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding poses in enzyme active sites (e.g., COX-2, kinases) .

- MD Simulations : Assess stability of ligand-target complexes over 100 ns trajectories (GROMACS/AMBER) .

- QSAR Modeling : Corrogate substituent effects (e.g., electron-withdrawing groups on benzofuran) with activity data .

Propiedades

IUPAC Name |

1-benzofuran-2-carbothioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NOS/c10-9(12)8-5-6-3-1-2-4-7(6)11-8/h1-5H,(H2,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVCJCOHTRYHTIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(O2)C(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.